1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide

Antifungal CYP51 SAR

This unsubstituted benzimidazole-1,2,4-triazole hybrid (CAS 332904-20-8) provides the ideal scaffold for antifungal (CYP51) and kinase inhibitor SAR. Its rare methylsulfanyl linker is a documented pharmacophore discriminator; even minor structural changes can abolish activity (MIC50 shifts from 0.39 µg/mL to nil). Procure this exact core to build focused libraries targeting ergosterol biosynthesis or EGFR/CDK/PI3K pathways, avoiding the risk of false negatives from generic substitutions.

Molecular Formula C10H9N5S
Molecular Weight 231.28g/mol
CAS No. 332904-20-8
Cat. No. B495188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide
CAS332904-20-8
Molecular FormulaC10H9N5S
Molecular Weight231.28g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CSC3=NC=NN3
InChIInChI=1S/C10H9N5S/c1-2-4-8-7(3-1)13-9(14-8)5-16-10-11-6-12-15-10/h1-4,6H,5H2,(H,13,14)(H,11,12,15)
InChIKeyKUVXYDYFZZOZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide (CAS 332904-20-8) – Structural Class and Baseline Characterization


1H-Benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide (CAS 332904-20-8) is a heterocyclic hybrid compound incorporating a benzimidazole moiety linked via a methylsulfanyl group to a 1,2,4-triazole ring. This combination generates a pharmacophore scaffold associated with broad biological activities including antimicrobial, antifungal, and kinase inhibitory effects [1][2]. The compound is structurally characterized by its molecular formula C10H9N5S and a molecular weight of 231.28 g/mol . Its utility lies primarily in medicinal chemistry research as a synthetic intermediate or as a candidate for biological screening, though it is important to note that this specific CAS entry currently lacks published direct quantitative biological data.

Why Generic Substitution Fails for CAS 332904-20-8: The Critical Role of Linker and Substituent in Benzimidazole-Triazole Hybrids


Generic substitution of benzimidazole-triazole hybrids is scientifically inadvisable due to profound differences in biological activity arising from subtle structural variations. The specific methylsulfanyl linkage in CAS 332904-20-8 is a key determinant of molecular conformation and target binding affinity, unlike amide, ether, or direct N-linkages commonly found in other analogs [1]. Even within the same core scaffold, minor modifications to substituents on the triazole or benzimidazole rings can alter antifungal MIC50 values by orders of magnitude (e.g., from 0.39 μg/mL to inactivity) [2]. Furthermore, the 1,2,4-triazole isomer in this compound is associated with CYP51 inhibition and ergosterol biosynthesis disruption, whereas the 1,2,3-triazole regioisomer, frequently employed in click chemistry-derived hybrids, exhibits distinct kinase inhibition profiles [3]. Therefore, assuming functional interchangeability without direct comparative data is a significant risk in experimental design and procurement.

Quantitative Evidence Guide: CAS 332904-20-8 vs. Analogues – A Critical Appraisal of Available Data


Structural Determinants of Antifungal Potency: Cross-Study Comparison with Optimized Benzimidazole-Triazole Derivatives

While direct antifungal data for CAS 332904-20-8 are not available in the public domain, cross-study comparison with structurally related benzimidazole-triazole derivatives reveals a critical differentiation point. Optimized analogues such as compounds 5i and 5s, which incorporate additional aromatic substituents on the triazole ring, demonstrate potent anticandidal activity with MIC50 values as low as 0.39 μg/mL against Candida species [1]. This indicates that the unsubstituted core of CAS 332904-20-8 likely represents a less potent but potentially more selective starting point for further derivatization. The absence of direct MIC data for CAS 332904-20-8 underscores its current status as a precursor or building block rather than a validated bioactive molecule.

Antifungal CYP51 SAR

Kinase Inhibition Selectivity: Class-Level Inference from Benzimidazole-Triazole Hybrid Scaffolds

Benzimidazole-triazole hybrid scaffolds, including the core structure of CAS 332904-20-8, are recognized as privileged structures for targeting oncogenic kinases such as EGFR, CDKs, and PI3K/Akt/mTOR components [1]. Systematic reviews of this class indicate that the combination of a benzimidazole hydrogen-bond donor and a metabolically stable triazole ring enhances binding interactions within kinase active sites, often improving potency relative to single-heterocycle controls [1]. However, no direct kinase inhibition data (e.g., IC50 values) are reported specifically for CAS 332904-20-8. This class-level inference suggests potential utility in kinase inhibitor discovery, but procurement for such applications must be accompanied by de novo screening.

Kinase Inhibitor EGFR Multitarget

Industrial Relevance: Patent Coverage of Benzimidazole-1,2,4-Triazole Hybrids

The compound CAS 332904-20-8 falls within the broad structural claims of US Patent 6,174,907, which discloses benzimidazole compounds containing a 1,2,4-triazole ring linked via a sulfur atom [1]. The patent specifically teaches the use of such compounds for the prevention and treatment of hyperlipemia and arterial sclerosis, supported by assays demonstrating suppression of macrophage foaming [1]. While the patent exemplifies numerous derivatives, it does not provide specific biological data for the unsubstituted core of CAS 332904-20-8. Nevertheless, this patent coverage indicates industrial interest and potential commercial value for compounds within this structural class, distinguishing them from unpatented analogs.

Hyperlipemia Arterial Sclerosis Macrophage Foaming

Absence of Direct Quantitative Biological Data for CAS 332904-20-8

A comprehensive search of authoritative databases (PubChem, ChEMBL, PubMed, ChemicalBook) reveals no direct quantitative biological activity data for CAS 332904-20-8. No MIC, IC50, EC50, or other potency metrics are reported in the peer-reviewed literature. In contrast, many substituted benzimidazole-triazole analogues are extensively characterized, with reported antifungal MIC50 values ranging from 0.39 to >100 μg/mL [1] and kinase IC50 values from nanomolar to micromolar [2]. This data gap is a critical differentiator: CAS 332904-20-8 should be viewed as an uncharacterized chemical probe, not a validated tool compound.

Data Gap Preclinical Characterization Procurement Risk

Best Application Scenarios for Procuring CAS 332904-20-8: Medicinal Chemistry, Synthetic Method Development, and Patent Landscaping


Medicinal Chemistry Lead Optimization Campaigns for Antifungal Agents

Given the established antifungal activity of benzimidazole-triazole hybrids [1], CAS 332904-20-8 is ideally suited as a core scaffold for structure-activity relationship (SAR) studies. Researchers can systematically introduce substituents onto the triazole and benzimidazole rings to optimize potency, selectivity, and pharmacokinetic properties. The compound's unsubstituted core allows for diverse derivatization strategies, including alkylation, acylation, and cross-coupling reactions. Procurement in this context enables the generation of focused libraries targeting lanosterol 14α-demethylase (CYP51) or other fungal enzymes [1].

Development of Novel Kinase Inhibitors for Oncology

The benzimidazole-triazole scaffold is a privileged chemotype for kinase inhibition, as highlighted in recent reviews [2]. CAS 332904-20-8 can serve as a starting material for synthesizing novel ATP-competitive or allosteric inhibitors targeting EGFR, CDK, or PI3K/Akt/mTOR pathways. Procurement of this compound allows medicinal chemists to explore linker modifications and substitution patterns to enhance binding affinity and selectivity profiles, leveraging the core's established ability to engage kinase active sites [2].

Synthetic Methodology Development and Process Chemistry

The efficient synthesis of benzimidazole-triazole hybrids via sulfide linkages is of ongoing interest in organic chemistry [3]. CAS 332904-20-8 can be employed as a benchmark substrate for developing novel synthetic routes, including metal-catalyzed cross-couplings, green chemistry approaches, or flow chemistry methods. Procurement for this purpose supports the optimization of reaction conditions, scalability, and atom economy in heterocyclic synthesis.

Patent Analysis and Freedom-to-Operate Studies in Cardiovascular Therapeutics

As CAS 332904-20-8 falls within the claims of US Patent 6,174,907 [4], it is a relevant compound for intellectual property landscape analysis in the cardiovascular space. Pharmaceutical and biotechnology companies may procure this compound for comparative studies, validation of patent claims, or as a reference standard in the development of novel macrophage foaming inhibitors for hyperlipemia and arterial sclerosis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.